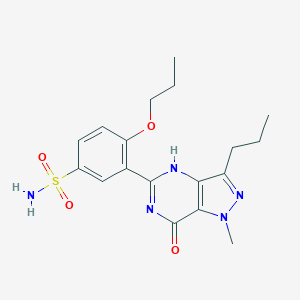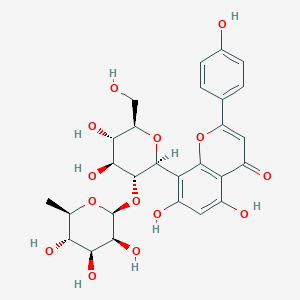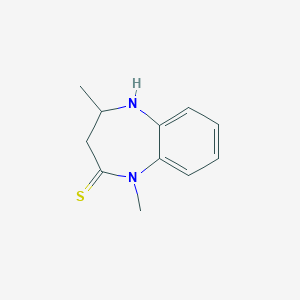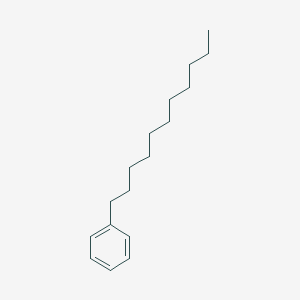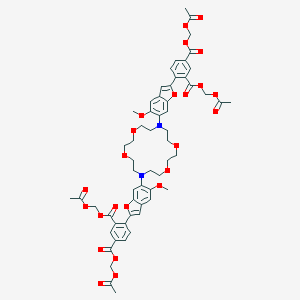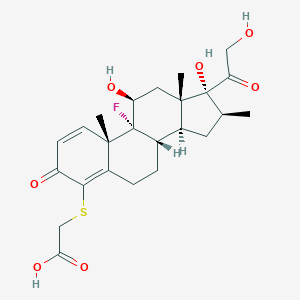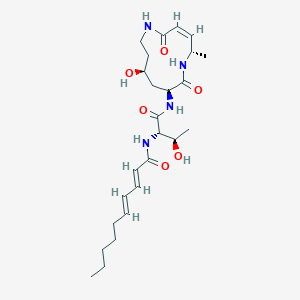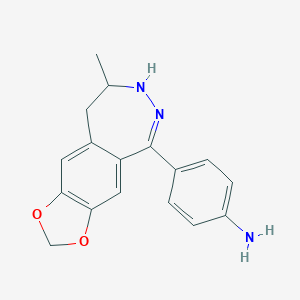
7-Cloro-2-metilquinolina
Descripción general
Descripción
7-Chloro-2-methylquinoline (7-Cl-2-MeQ) is a synthetic quinoline derivative that has been studied extensively for its potential applications in scientific research. 7-Cl-2-MeQ is a white crystalline solid that is soluble in water and other organic solvents. It has a melting point of 142-144 °C and is odorless. 7-Cl-2-MeQ is a synthetic compound and has been used in various fields of research, such as in vivo and in vitro studies, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Síntesis de fármacos farmacéuticos
7-Cloro-2-metilquinolina: es un andamiaje clave en la síntesis de varios compuestos farmacológicamente activos. Su estructura es integral para el desarrollo de fármacos debido a sus propiedades bioactivas . Por ejemplo, sirve como material de partida en la síntesis de la sal de montelukast sódica, un medicamento antiasmático . La capacidad del compuesto para someterse fácilmente a funcionalización lo convierte en un intermedio versátil en el descubrimiento de fármacos.
Metodologías de síntesis orgánica
Este compuesto se utiliza en diversas metodologías de síntesis orgánica, incluidos protocolos de síntesis clásicos como las síntesis de Gould–Jacob y Friedländer . También participa en enfoques modernos como las reacciones catalizadas por metales de transición y los protocolos de química verde, que tienen como objetivo reducir el impacto ambiental .
Investigación contra el cáncer
Los derivados de la quinolina, incluyendo la This compound, se exploran por sus propiedades anticancerígenas. Son parte de una clase más amplia de compuestos que muestran promesa en la inhibición del crecimiento de células cancerosas, lo que los hace valiosos en la investigación oncológica .
Actividad antimicrobiana y antituberculosa
Las actividades antimicrobiana y antituberculosa de los compuestos de quinolina están bien documentadas. This compound puede funcionalizarse para crear derivados que son potentes contra varias cepas bacterianas, incluidas las que causan tuberculosis .
Aplicaciones antiinflamatorias y antioxidantes
La inflamación y el estrés oxidativo son vías comunes en muchas enfermedades. Los derivados de la quinolina, en virtud de su estructura química, exhiben actividades antiinflamatorias y antioxidantes. La investigación sobre los derivados de la This compound podría conducir a nuevos tratamientos para las afecciones causadas por estos procesos biológicos .
Investigación antiviral, incluida la anti-SARS-CoV-2
La búsqueda continua de agentes antivirales efectivos ha incluido derivados de quinolina como posibles candidatos. Específicamente, existe interés en su aplicación contra el SARS-CoV-2, el virus responsable de COVID-19. La flexibilidad estructural de la This compound permite la síntesis de compuestos que podrían interferir con la replicación viral .
Mecanismo De Acción
Target of Action
7-Chloro-2-methylquinoline, also known as 7-Chloroquinaldine, is a quinoline derivative . Quinoline derivatives are known to interact with specific receptors or enzymes, leading to therapeutic effects . .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their interaction with different enzymes and receptors .
Result of Action
Quinoline derivatives are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Chloro-2-methylquinoline. For instance, the compound should be stored in a sealed, dry environment at room temperature . It’s also important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
7-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZQFYRSYLXBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057752 | |
| Record name | 7-Chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4965-33-7 | |
| Record name | 7-Chloroquinaldine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 7-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 7-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on modifications to the quinoline ring system to combat chloroquine resistance in P. falciparum malaria. What is the significance of the 7-chloro substitution in this context?
A1: While the paper doesn't specifically investigate 7-chloro-2-methylquinoline, it provides valuable insights into the structure-activity relationship (SAR) of similar compounds. The study emphasizes that the position of substituents on the quinoline ring significantly impacts the antimalarial activity of chloroquine analogs [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
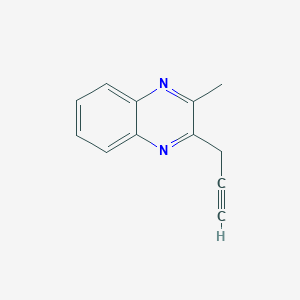
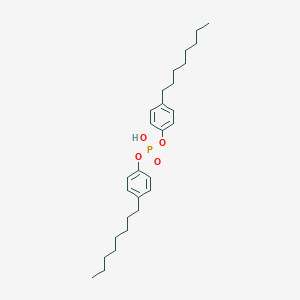
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
